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Application Notes and Protocols: Barton-McCombie Deoxygenation

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Compound of Interest		
Compound Name:	methanethione	
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Introduction

The Barton-McCombie deoxygenation is a powerful and widely used chemical reaction in organic synthesis for the removal of a hydroxyl group from an organic compound, replacing it with a hydrogen atom.[1] Developed by Sir Derek Barton and Stuart W. McCombie in 1975, this reaction proceeds via a radical-mediated mechanism and has become a cornerstone for the deoxygenation of alcohols, particularly in the synthesis of complex natural products.[2][3] The reaction is valued for its mild conditions and tolerance of various functional groups.[4][5]

The overall transformation involves two key stages:

- Activation of the Alcohol: The hydroxyl group is first converted into a thiocarbonyl derivative, such as a xanthate or thionoester.
- Radical-Mediated Reduction: The thiocarbonyl derivative is then treated with a radical initiator and a hydrogen atom donor to effect the deoxygenation.

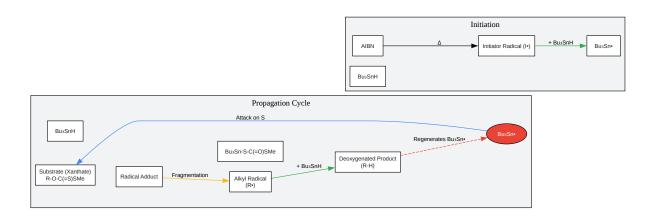
Reaction Mechanism

The Barton-McCombie deoxygenation proceeds through a radical chain mechanism. The process is initiated by the homolytic cleavage of a radical initiator, typically azobisisobutyronitrile (AIBN), upon heating. The resulting radical abstracts a hydrogen atom from the hydrogen donor, most commonly tributyltin hydride (n-Bu₃SnH), to generate a tributylstannyl radical (Bu₃Sn•).



The key steps of the propagation cycle are as follows:

- The tributylstannyl radical attacks the sulfur atom of the thiocarbonyl group of the activated alcohol (e.g., a xanthate).[8]
- This addition leads to the fragmentation of the intermediate, cleaving the C-O bond and forming a carbon-centered alkyl radical (R•). The formation of a very stable tin-sulfur bond provides the thermodynamic driving force for this step.[8][9]
- The newly formed alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the desired deoxygenated alkane product (R-H) and regenerating the tributylstannyl radical, which continues the chain reaction.[8]



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Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.



Experimental Protocols

The following protocols provide a general step-by-step procedure for the deoxygenation of a secondary alcohol.

Protocol 1: Formation of an S-Methyl Xanthate Derivative

This step converts the alcohol into a reactive thiocarbonyl intermediate.

Materials:

- Alcohol substrate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Carbon disulfide (CS₂)
- Methyl iodide (Mel)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate (EtOAc) or Diethyl ether (Et2O)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Two-necked round-bottom flask, magnetic stirrer, rubber septum, argon or nitrogen inlet.

Procedure:

- To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 equiv) and anhydrous THF.[10]
- Cool the solution to 0 °C using an ice bath.



- Carefully add sodium hydride (1.5 equiv) portion-wise to the stirred solution.[1] The mixture is typically stirred at 0 °C for 30 minutes to form the alkoxide.
- Add carbon disulfide (5.0 equiv) dropwise to the mixture at 0 °C.[10]
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The solution will typically turn yellow or orange.[1]
- Add methyl iodide (5.0 equiv) to the reaction mixture and continue stirring at room temperature for 12-24 hours.[1]
- Quench the reaction by slowly adding saturated aqueous NH₄Cl.[1]
- Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
- Purify the crude product by flash column chromatography to yield the S-methyl xanthate derivative.[10]

Protocol 2: Deoxygenation of the Xanthate

This is the core radical reduction step.

Materials:

- Xanthate derivative (from Protocol 1)
- Anhydrous toluene
- Tributyltin hydride (n-Bu₃SnH)
- Azobisisobutyronitrile (AIBN)
- Round-bottom flask, magnetic stirrer, reflux condenser, argon or nitrogen inlet.

Procedure:

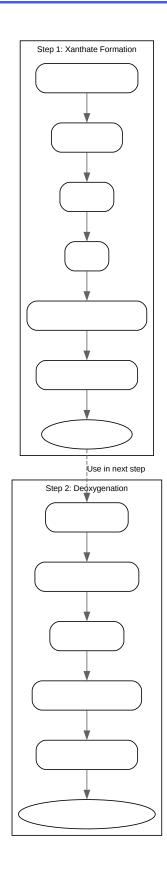
Methodological & Application





- In a round-bottom flask, dissolve the xanthate (1.0 equiv) in anhydrous toluene.[1]
- Add AIBN (0.2 equiv) and tributyltin hydride (2.0 equiv) to the solution at room temperature.
 [1][10]
- Heat the reaction mixture to 90-110 °C (reflux) and stir for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.[1]
- Cool the reaction mixture to room temperature.
- Concentrate the mixture in vacuo. The removal of tin byproducts can be challenging. A common method is to treat the crude mixture with a saturated solution of potassium fluoride (KF) in methanol to precipitate tributyltin fluoride, which can be removed by filtration.
- Purify the crude product by flash column chromatography to obtain the final deoxygenated compound.[1]





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Caption: General experimental workflow for the Barton-McCombie deoxygenation.



Data Summary: Reaction Parameters and Alternatives

The efficiency of the Barton-McCombie deoxygenation can be influenced by the substrate and the choice of reagents.



Substrate Type	Thiocarbon yl Derivative	Hydrogen Donor	Typical Conditions	Yield Range	Notes
Secondary Alcohol	S-Methyl Xanthate	n-Bu₃SnH	AIBN, Toluene, 90- 110°C	70-95%	Generally high-yielding and reliable.
Tertiary Alcohol	Phenyl Thionocarbon ate	n-Bu₃SnH	AIBN, Toluene, 110°C	60-90%	Good substrates due to stable tertiary radical intermediate.
Primary Alcohol	Thiocarbonyl diimidazole (TCDI) derivative	(TMS)₃SiH	AIBN, Toluene, 110°C	40-75%	Less efficient due to primary radical instability; often requires more reactive H-donors like silanes.[2][11]
Vicinal Diol	Bis-xanthate	n-Bu₃SnH	AIBN, Toluene, 110°C	60-80%	Leads to the formation of an alkene via elimination.[8]



Note on Tributyltin Hydride Alternatives: The primary drawback of the traditional Barton-McCombie reaction is the use of toxic and difficult-to-remove tributyltin hydride.[2][9] Significant research has focused on developing alternatives:

- Silanes: Tris(trimethylsilyl)silane ((TMS)₃SiH) and phenylsilane are effective, less toxic hydrogen donors.[2][13]
- Catalytic Tin Systems: Using a catalytic amount of a tin source with a stoichiometric amount of a reducing agent like polymethylhydrosiloxane (PMHS) or sodium borohydride minimizes tin waste.[2]
- Boranes: Trialkylborane-water complexes can also serve as convenient hydrogen atom donors.[8][9]

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